Nitrogen Atom Count and Ionizable Group Density: 5 Nitrogen Atoms vs. 3 in 1-(10-Aminodecyl)piperazine
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine contains five nitrogen atoms per molecule (two from the piperazine ring, one secondary amine in the ethylene linker, and two terminal primary amines), compared to three nitrogen atoms in the closest commercially available analog 1-(10-aminodecyl)piperazine (CAS 166657-94-9, C16H35N3, MW 269.47 g/mol) . The five-nitrogen architecture provides an ionizable group density of approximately 11.4 mmol ionizable N per gram of compound (5 N atoms / 439.8 g/mol), which is 1.67-fold higher than the 6.5 mmol/g for 1-(10-aminodecyl)piperazine (3 N atoms / 269.47 g/mol) . Higher ionizable group density directly correlates with enhanced proton-sponge capacity for endosomal buffering and improved mRNA encapsulation efficiency when formulated into lipid nanoparticles (LNPs), as demonstrated for the piperazine-based ionizable lipid class in Nature Communications (Ni et al., 2022) [1].
| Evidence Dimension | Ionizable group density (mmol ionizable N per gram compound) |
|---|---|
| Target Compound Data | 11.4 mmol/g (5 N atoms / 439.8 g/mol) |
| Comparator Or Baseline | 6.5 mmol/g for 1-(10-Aminodecyl)piperazine (CAS 166657-94-9; 3 N atoms / 269.47 g/mol) |
| Quantified Difference | 1.67-fold higher ionizable group density for target compound |
| Conditions | Calculated from molecular formula and molecular weight; validated by class-level structure-activity relationships in piperazine-based ionizable lipids (Ni et al., 2022) |
Why This Matters
Higher ionizable group density enhances endosomal escape and mRNA encapsulation, which are critical performance parameters for LNP-based nucleic acid delivery systems, making this compound a more potent scaffold for ionizable lipid design than simpler mono-piperazine analogs.
- [1] Ni H, Hatit MZC, Zhao K, et al. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications. 2022;13(1):4766. View Source
